7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride

Medicinal chemistry EAAT pharmacology Physicochemical differentiation

This 7-aminotricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid hydrochloride (CAS 2408974-75-2) is a conformationally rigid, monobasic tricyclic α-amino acid supplied as a directly soluble HCl salt. Unlike the dibasic 3-amino-1,3-dicarboxylic acid analog WAY-855, this compound’s unique 7-amino pharmacophore orientation and single carboxylate enable distinct EAAT subtype profiling and cleaner SAR interpretation. The hydrochloride form ensures straightforward dissolution in aqueous assay buffers (e.g., aCSF) without DMSO, simplifying neuropharmacology protocols. Secure this differentiated probe for EAAT2 mapping or as a privileged turn-inducing building block for solid-phase peptide synthesis.

Molecular Formula C8H12ClNO2
Molecular Weight 189.64 g/mol
CAS No. 2408974-75-2
Cat. No. B6247346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride
CAS2408974-75-2
Molecular FormulaC8H12ClNO2
Molecular Weight189.64 g/mol
Structural Identifiers
SMILESC1C2CC3C1C3(C2N)C(=O)O.Cl
InChIInChI=1S/C8H11NO2.ClH/c9-6-3-1-4-5(2-3)8(4,6)7(10)11;/h3-6H,1-2,9H2,(H,10,11);1H
InChIKeyXMWDXMWNHUWNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic Acid Hydrochloride (CAS 2408974-75-2): A Constrained Tricyclic Amino Acid Scaffold for Neuroscience Tool Compound Selection


7-Aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride (CAS: 2408974-75-2) is a conformationally rigid, tricyclic α-amino acid derivative bearing a primary amine at position 7 and a single carboxylic acid at the bridgehead position 1, supplied as the hydrochloride salt . The tricyclo[2.2.1.0²,⁶]heptane (nortricyclane) cage imparts exceptional conformational constraint, limiting the accessible dihedral angles of the amino acid pharmacophore to a narrow, predefined range. This compound belongs to the broader class of bridged tricyclic amino acids explored as excitatory amino acid transporter (EAAT) modulators and as rigid building blocks in medicinal chemistry [1]. Its monobasic acid character and 7-amino substitution distinguish it from the well-characterized dibasic 3-amino-1,3-dicarboxylic acid analog WAY-855.

Why 7-Aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic Acid Hydrochloride Cannot Be Substituted by In-Class Analogs: Positional, Acidic, and Salt-Form Determinants


Within the tricyclic amino acid class, the positions of the amine and carboxylic acid groups, the number of carboxylic acid moieties, and the salt form all profoundly affect pharmacological selectivity, physicochemical properties, and synthetic utility. The well-studied 3-amino-1,3-dicarboxylic acid analog WAY-855 achieves EAAT2-preferring inhibition through a specific spatial arrangement of its two carboxylates and the 3-amino group [1]. Relocating the amine to position 7, as in the target compound, alters the pharmacophoric orientation and hydrogen-bonding network available for transporter interaction. Reducing the acidic functionality from a diacid to a monoacid shifts the charge state at physiological pH, modifying both the compound's transportability and its physicochemical profile (LogD, solubility, permeability). Furthermore, the hydrochloride salt form provides distinct handling advantages—aqueous solubility, stability, and ease of formulation—that the free base or zwitterionic forms of close analogs may not offer. These combined differences mean that simple in-class substitution without quantitative head-to-head comparison carries a high risk of unanticipated changes in biological activity and experimental reproducibility.

Quantitative Differentiation of 7-Aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic Acid Hydrochloride from Closest Analogs: A Procurement-Focused Evidence Assessment


Monocarboxylic vs. Dicarboxylic Acid Functionality: Reduced Charge State and Altered Polar Surface Area Relative to WAY-855

The target compound carries a single carboxylic acid group at position 1 (monobasic), whereas the in-class reference compound WAY-855 possesses two carboxylic acid groups at positions 1 and 3 (dibasic) [1]. In the target compound's free base form, the molecular formula is C8H11NO2 (MW 153.18) , compared to C9H11NO4 (MW 197.19) for WAY-855. This difference reduces the topological polar surface area (tPSA) by approximately 37 Ų and eliminates one negative charge at physiological pH, which is predicted to alter blood-brain barrier permeability, plasma protein binding, and transporter substrate potential based on established physicochemical SAR principles for amino acid transporter ligands [2].

Medicinal chemistry EAAT pharmacology Physicochemical differentiation

Positional Isomerism: 7-Amino vs. 3-Amino Substitution Pattern in the Tricyclo[2.2.1.0,2,6]heptane Scaffold

The primary amine is located at position 7 in the target compound, whereas WAY-855 and related 3-amino derivatives carry the amine at position 3. In the nortricyclane cage, positions 1, 3, 5, and 7 constitute the bridgehead and bridge-adjacent sites with distinct spatial vectors [1]. The 7-amino group projects in a direction approximately 109° relative to the 1-carboxylate, whereas the 3-amino group in WAY-855 is oriented approximately 120° from the 1-carboxylate. This angular difference of ~11° in the scaffold's topographical presentation of the amine–acid pharmacophore creates a meaningfully distinct hydrogen-bond donor geometry for interaction with transporter binding pockets [2].

Medicinal chemistry Structure–activity relationship Pharmacophore mapping

Hydrochloride Salt Form: Solubility and Formulation Differentiation from Free Acid/Base Analogs

The target compound is supplied as a stable hydrochloride salt (CAS 2408974-75-2, MW 189.64 g/mol, formula C8H12ClNO2) , whereas WAY-855 and the parent tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid are typically provided as free acids or internal salts. Hydrochloride salt formation generally increases aqueous solubility by 1–3 orders of magnitude for amine-containing compounds with cLogP >0 [1]. The free base of the target compound (CAS 2408962-29-6) has a calculated cLogP of approximately 0.8, suggesting that salt formation is particularly beneficial for achieving millimolar aqueous solubility for in vitro assay preparation. The SigmaAldrich-listed parent acid scaffold (tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid, 95% purity) is supplied as a powder stored at 4°C, highlighting the handling considerations for non-salt forms .

Formulation science Chemical procurement Salt selection

EAAT2 Inhibition Potency: Class-Level Benchmarking Against WAY-855 (3-Amino-1,3-Dicarboxylic Acid)

The most extensively characterized compound in the tricyclo[2.2.1.0,2,6]heptane amino acid class is WAY-855, which inhibits EAAT2 with IC50 values of 2.2 μM in stable mammalian cell lines and 1.3 μM in Xenopus oocytes, with 11-fold selectivity over EAAT3 (IC50 24.5 μM) and >45-fold selectivity over EAAT1 (~50% inhibition at 100 μM) [1]. WAY-855 acts as a non-substrate inhibitor and does not activate ionotropic glutamate receptors [1]. The target 7-amino monocarboxylic acid hydrochloride is a structural analog within the same tricyclic scaffold class and is annotated by vendors as an EAAT2 inhibitor based on its structural relationship to WAY-855 . However, direct quantitative EAAT2 inhibition data (IC50 values, selectivity ratios, substrate/non-substrate classification) for the 7-amino derivative have not yet been reported in peer-reviewed literature as of the knowledge cutoff date for this guide.

Neuropharmacology EAAT2 inhibitor Glutamate transport

Conformational Rigidity: Tricyclic Cage vs. Bicyclic Analog Constraint for Amino Acid Pharmacophore Presentation

The tricyclo[2.2.1.0²,⁶]heptane cage restricts the accessible conformational space of the amino acid moiety more severely than the bicyclo[2.2.1]heptane (norbornane) system found in 7-aminobicyclo[2.2.1]heptane-1-carboxylic acid [1]. The additional C2–C6 bridge eliminates two rotational degrees of freedom present in the bicyclic analog, locking the 7-amino and 1-carboxylate groups into a single well-defined spatial relationship. This enhanced rigidity reduces the entropic penalty of binding for targets that recognize a specific conformation of the amino acid pharmacophore, and can increase target selectivity by preventing adoption of conformations that fit off-target binding sites [2].

Conformational analysis Scaffold design Medicinal chemistry

Purity and Available Quantity: Research-Grade Supply Profile Relative to Bulk WAY-855

The target hydrochloride salt is available from multiple vendors at typical research-grade specifications (stated purity 95% or higher) . The free base parent scaffold (tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid) is listed by SigmaAldrich at 95% purity, powder form, with shipping at normal temperature . In contrast, WAY-855 is available from specialized suppliers (MedChemExpress, Aladdin) at CAS 482373-29-5 with defined stereochemistry ((1R,2R,3R,4S,6S)-) and a higher unit cost reflective of its validated biological activity data package. For researchers initiating structure–activity relationship studies with the tricyclic scaffold, the 7-amino monocarboxylic acid hydrochloride offers a cost-efficient entry point with a differentiated substitution pattern not explored in the published WAY-855 literature.

Chemical procurement Research supply Compound availability

Priority Application Scenarios for 7-Aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic Acid Hydrochloride Based on Quantitative Differentiation Evidence


Head-to-Head EAAT2 Inhibitor Profiling: Benchmarking the 7-Amino Monocarboxylate Against WAY-855

Researchers investigating EAAT2 as a therapeutic target for glutamate dysregulation disorders (schizophrenia, ischemia, neurodegeneration) can use this compound as a structurally differentiated probe alongside WAY-855 [1]. The monobasic acid character and 7-amino substitution pattern present a distinct pharmacophore that may yield altered EAAT subtype selectivity or a shift from competitive to non-competitive inhibition kinetics. Running parallel IC50 determinations in EAAT1/EAAT2/EAAT3 stable cell lines with both compounds will reveal whether the 7-amino scaffold retains or improves the EAAT2-preferring profile observed for WAY-855 (EAAT2 IC50 = 2.2 μM, 11-fold vs. EAAT3) [1]. The hydrochloride salt form facilitates direct dissolution in assay buffer, eliminating DMSO vehicle effects that can confound transporter assays.

Scaffold-Hopping Medicinal Chemistry: Exploring Positional Isomer SAR Around the Tricyclic Cage

The tricyclo[2.2.1.0²,⁶]heptane cage offers three synthetically accessible amino substitution positions (3, 5, and 7) with distinct spatial orientations relative to the 1-carboxylate [2]. The 7-amino hydrochloride provides the third vertex of this SAR triangle that is not commercially represented by the dominant 3-amino derivatives (WAY-855 and its stereoisomers). Systematic variation across positions 3, 5, and 7, coupled with mono- vs. di-carboxylic acid comparison, can map the EAAT2 binding pocket pharmacophore requirements with greater precision than single-scaffold studies. The rigid cage eliminates the conformational ambiguity that plagues flexible-chain amino acid analogs, enabling cleaner SAR interpretation [3].

Aqueous-Formulation Neuroscience Tool Compound for In Vivo Microdialysis and Slice Electrophysiology

The hydrochloride salt form provides inherent aqueous solubility advantages for in vivo neuropharmacology applications where DMSO concentrations must be minimized [4]. For microdialysis studies measuring glutamate efflux in response to EAAT2 blockade, or for acute hippocampal slice electrophysiology examining transporter-mediated modulation of synaptic glutamate levels, direct dissolution in artificial cerebrospinal fluid (aCSF) is strongly preferred. WAY-855, as a zwitterionic diacid, may require pH adjustment or co-solvents that alter baseline neuronal excitability. The monobasic 7-amino derivative can be formulated at neutral pH as a monocationic species, simplifying solution preparation for these technically demanding experiments.

Building Block for Constrained Peptidomimetic Synthesis

The 7-amino-1-carboxylic acid scaffold, with its defined spatial orientation and orthogonal reactive handles (amine for amide bond formation; carboxylic acid for coupling; tricyclic cage as a rigid turn-inducing element), serves as a privileged building block for conformationally constrained peptidomimetics [1]. The hydrochloride salt provides the amine in a protected, non-nucleophilic storage form that can be readily neutralized in situ for coupling reactions. Related Boc-protected derivatives (e.g., 7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid, CAS 2408969-40-2) confirm the synthetic tractability of this scaffold for solid-phase peptide synthesis and fragment-based drug discovery .

Quote Request

Request a Quote for 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.